

Technical Support Center: Overcoming Microbial Resistance to Peracetic Acid Disinfection

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Compound of Interest

Compound Name: *Persteril*

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with peracetic acid (PAA) disinfection.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during PAA disinfection experiments in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected microbial inactivation.

- Question: Why am I seeing variable or poor log reduction in my microbial cultures after PAA treatment?
- Answer: Several factors can influence the efficacy of PAA. Consider the following:
 - PAA Concentration: Verify the active PAA concentration of your stock and working solutions. PAA solutions can degrade over time, especially when diluted. It is recommended to determine the concentration before each experiment.^[1] Commercial formulations of PAA lose their active ingredient over time, with dilute solutions losing as much as half their strength within a few days at room temperature.^[1]
 - Contact Time: Ensure the contact time is sufficient and accurately measured. Most microbial reductions occur within the first few minutes of exposure.^[2]

- pH of the System: The efficacy of PAA can be pH-dependent. While it is effective over a broad pH range (3.0 to 7.5), its stability and virucidal activity can be influenced by pH.[1][3] For instance, against Salmonella, adjusting the pH of the PAA solution did not significantly affect its efficacy on chicken wings.[4] However, for SARS-CoV-2, the highest log reduction was observed at pH 5.[3]
- Temperature: Temperature can impact the decomposition rate of PAA and its antimicrobial activity. Higher temperatures can increase the rate of PAA decomposition.[1][5] For example, at 45°C, the concentration of a PAA solution was halved in 72 hours, while at 25°C, it only decreased by 33% in 240 hours.[1] Conversely, for some applications like sanitizing chicken wings, higher temperatures (43-46°C) improved the anti-Listeria efficacy of PAA.[5]
- Organic Load: The presence of organic matter, such as proteins and cellular debris, can consume PAA and reduce its effective concentration.[6] Ensure that surfaces or solutions are as clean as possible before disinfection.
- Water Hardness: For some applications, water hardness can affect PAA efficacy. Interestingly, harder water was found to increase the efficacy of PAA against SARS-CoV-2.[3]

Issue 2: Difficulty in eradicating biofilms.

- Question: My PAA treatment is effective against planktonic bacteria but fails to eliminate biofilms. Why is this happening?
- Answer: Biofilms present a significant challenge due to their protective extracellular polymeric substance (EPS) matrix.
 - Increased Resistance: Bacteria within biofilms can be up to 1000 times more resistant to disinfectants than their planktonic counterparts.
 - PAA Concentration and Contact Time: Higher concentrations and longer contact times are often necessary for biofilm eradication. For example, a 96-hour-old Pseudomonas aeruginosa biofilm survived a 5-minute treatment with 2000 ppm of PAA.[7]

- "Secondary Biofilms": Residual biomass from previously disinfected biofilms can enhance the tolerance of subsequent biofilms, with these "secondary biofilms" surviving PAA concentrations of up to 4000 ppm.[\[7\]](#) This highlights the critical importance of thorough cleaning prior to disinfection.
- Biofilm Age: The age of the biofilm can impact its resistance. Older, more mature biofilms are generally more tolerant to PAA.

Issue 3: Suspected microbial resistance to PAA.

- Question: I suspect my microbial strain has developed resistance to PAA. How can I confirm this?
- Answer: To investigate potential resistance, you can perform the following:
 - Minimum Inhibitory Concentration (MIC) Testing: Determine the MIC of PAA against your strain and compare it to a reference strain of the same species. A significantly higher MIC in your test strain may indicate acquired tolerance.
 - Minimum Biofilm Eradication Concentration (MBEC) Assay: If working with biofilms, the MBEC assay can determine the concentration of PAA required to eradicate the biofilm. An elevated MBEC compared to reference strains suggests biofilm-specific resistance.
 - Transcriptomic Analysis: Analyze the gene expression profile of your strain after exposure to sublethal concentrations of PAA. Upregulation of genes related to oxidative stress response, DNA repair, and efflux pumps can indicate a resistance mechanism.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of peracetic acid?

A1: PAA is a strong oxidizing agent that disinfects by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[\[12\]](#) This leads to cell lysis and death.

Q2: Are there known mechanisms of microbial resistance to peracetic acid?

A2: Yes, microbes can exhibit resistance to PAA through several mechanisms:

- **Cellular Protective Processes:** Bacteria can upregulate genes associated with cellular protection in response to PAA. This includes the induction of chaperones and DNA repair mechanisms.[\[8\]](#)[\[9\]](#)[\[11\]](#)
- **Oxidative Stress Response:** Microbes can activate oxidative stress response pathways, involving enzymes like catalase and superoxide dismutase, to detoxify the reactive oxygen species generated by PAA.
- **Alterations in Membrane Transport:** Changes in the expression of genes encoding membrane proteins and small molecule transporters have been observed in bacteria exposed to PAA.[\[8\]](#)[\[9\]](#)
- **Biofilm Formation:** The EPS matrix of biofilms acts as a physical barrier, limiting PAA penetration and increasing tolerance.
- **Induction into a Viable but Nonculturable (VBNC) State:** PAA has been shown to induce antibiotic-resistant *E. coli* into a VBNC state, where they are not recoverable by standard plating methods but remain viable.[\[13\]](#)

Q3: Does PAA treatment pose a risk for the spread of antibiotic resistance genes (ARGs)?

A3: There is evidence suggesting that while PAA can inactivate bacteria, it may not effectively eliminate ARGs. PAA treatment of antibiotic-resistant *E. coli* was found to ineffectively degrade their ARGs, and the release of these genes into the environment could potentially lead to their transmission to other bacteria.[\[13\]](#) However, another study showed that PAA disinfection could reduce the proportion of antimicrobial resistance gene-carrying uropathogenic *E. coli* in municipal wastewater.[\[14\]](#)[\[15\]](#)

Q4: What are the optimal conditions for PAA disinfection?

A4: The optimal conditions for PAA disinfection are dependent on the target microorganism, the matrix (e.g., water, surface), and the desired level of inactivation. Key parameters to consider are:

- **Concentration and Contact Time:** These are directly related; higher concentrations generally require shorter contact times.
- **Temperature:** Efficacy can be temperature-dependent, with some studies showing increased efficacy at higher temperatures, while others note faster decomposition.[\[1\]](#)[\[5\]](#)
- **pH:** PAA is effective across a wide pH range, but its stability and efficacy can be influenced by the pH of the solution.[\[1\]](#)[\[3\]](#)

Section 3: Data Presentation

Table 1: Efficacy of Peracetic Acid Against Various Microorganisms

Microorganism	Type	PAA Concentration (ppm)	Contact Time	Log Reduction	Reference
Escherichia coli	Gram-negative Bacteria	2-7 mg/l	27 min	~3	[2]
Enterococci	Gram-positive Bacteria	2-7 mg/l	27 min	~3	[2]
F-RNA coliphages	Virus	10-15 mg/l	27 min	~1	[2]
Salmonella Typhimurium (planktonic)	Gram-negative Bacteria	20	5 min	Complete kill (clean conditions)	[16]
Salmonella Typhimurium (planktonic)	Gram-negative Bacteria	30	5 min	Complete kill (dirty conditions)	[16]
Salmonella Typhimurium (biofilm on stainless steel)	Gram-negative Bacteria	50	5 min	>5	[16]
Rotavirus	Virus	1 mg/l	3.5 min	2	[17]
Tulane Virus	Virus	10 mg/l	30 min	2	[17]
Adenovirus	Virus	400	5 min	>4	[18]
Murine Norovirus	Virus	400	5 min	>4	[18]
Poliovirus	Virus	1500	5 min	>4	[18]

Table 2: Influence of Temperature and pH on PAA Efficacy

Microorg anism	PAA Concentr ation (ppm)	Temperat ure (°C)	pH	Contact Time	Effect	Referenc e
Listeria monocytog enes	80	43-46	Not specified	2 min	Improved efficacy at higher temperatur e	[5]
Salmonella	50, 200, 500	4 vs 27	Not specified	Not specified	Significantl y higher reduction at 4°C	[19]
Salmonella	50-500	Not specified	6.0, 8.5	10 or 20 s	No significant effect of pH	[19]
SARS- CoV-2	200	Room Temp	5	1 min	Maximum log reduction at pH 5	[3]
Bacillus subtilis spores	300	Not specified	5 vs 8-9	30 min	More effective at pH 5	[3]

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Peracetic Acid

This protocol is adapted from standard broth microdilution methods.

- **Preparation of PAA Stock Solution:** Prepare a fresh stock solution of PAA in a suitable solvent (e.g., sterile deionized water). Determine the exact concentration of the stock solution using a reliable titration method.

- **Preparation of Microbial Inoculum:** Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the PAA stock solution in the appropriate broth medium.
- **Inoculation:** Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without PAA) and a negative control (broth with PAA but no microorganism).
- **Incubation:** Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 24 hours).
- **Reading the Results:** The MIC is the lowest concentration of PAA that completely inhibits visible growth of the microorganism.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is based on the Calgary Biofilm Device.

- **Biofilm Formation:** Grow biofilms of the test microorganism on the pegs of an MBEC device by incubating the device in a 96-well plate containing the microbial culture in a suitable growth medium.
- **Rinsing:** After the desired biofilm formation period (e.g., 24, 48, or 96 hours), gently rinse the pegs to remove planktonic cells.
- **PAA Challenge:** Place the peg lid into a 96-well plate containing serial dilutions of PAA in a suitable medium.
- **Incubation:** Incubate for the desired contact time.
- **Neutralization and Recovery:** Transfer the peg lid to a 96-well plate containing a neutralizer solution to stop the action of PAA. After neutralization, place the peg lid in a recovery plate with fresh growth medium and sonicate to dislodge the biofilm bacteria.

- Quantification: Determine the number of viable bacteria in the recovery plate using standard plating techniques. The MBEC is the minimum concentration of PAA that results in no viable bacteria.[20]

Protocol 3: Determination of Peracetic Acid Concentration by Titration

This is a common iodometric titration method.

- Sample Preparation: Take a known volume of the PAA solution to be tested.
- Acidification and Iodide Addition: Acidify the sample with sulfuric acid and add an excess of potassium iodide. PAA will oxidize the iodide to iodine.
- Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
- Calculation: Calculate the concentration of PAA based on the volume of sodium thiosulfate solution used.

Section 5: Visualizations

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experiments.
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References

- 1. scielo.br [scielo.br]
- 2. Peracetic acid (PAA) disinfection of primary, secondary and tertiary treated municipal wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Water Hardness and pH on the Efficacy of Peracetic Acid and Sodium Hypochlorite against SARS-CoV-2 on Food-Contact Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of pH on efficacy of peroxy acetic acid against Salmonella, Campylobacter, and Escherichia coli on chicken wings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. 'Secondary biofilms' could cause failure of peracetic acid high-level disinfection of endoscopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. marl.umd.edu [marl.umd.edu]

- 11. journals.asm.org [journals.asm.org]
- 12. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 13. Peracetic acid disinfection induces antibiotic-resistant E. coli into VBNC state but ineffectively eliminates the transmission potential of ARGs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of UV and Peracetic Acid Disinfection on the Prevalence of Virulence and Antimicrobial Resistance Genes in Uropathogenic Escherichia coli in Wastewater Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of UV and peracetic acid disinfection on the prevalence of virulence and antimicrobial resistance genes in uropathogenic Escherichia coli in wastewater effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peracetic acid (PAA) exhibits higher antimicrobial efficacy compared to chlorine-based disinfectants against Salmonella Typhimurium on chicken skin and food-contact surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Basis of Peracetic Acid Inactivation Mechanisms for Rotavirus and Tulane Virus under Conditions Relevant for Vegetable Sanitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of peroxyacetic acid concentration, temperature, pH, and treatment time on antimicrobial efficacy against Salmonella on chicken wings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
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